molecular formula C20H16F2N2O2 B2699201 N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-96-4

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2699201
CAS No.: 941903-96-4
M. Wt: 354.357
InChI Key: PWFDCYSOLFKIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by two distinct fluorinated aromatic substituents. The core structure consists of a 2-oxo-1,2-dihydropyridine ring linked to a 3-fluoro-4-methylphenyl group via an amide bridge and a 2-fluorobenzyl moiety at the N1 position.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFDCYSOLFKIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with a dihydropyridine structure can exhibit anticancer properties. For instance, studies have shown that modifications to the dihydropyridine core can enhance selectivity and potency against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in several human tumor models, demonstrating significant cytotoxic effects (IC50 values in the low micromolar range) against HeLa and A375 cell lines .

Antimicrobial Properties

Dihydropyridine derivatives have also been reported to possess antimicrobial activity. The presence of fluorine atoms in the structure may enhance lipophilicity and cellular uptake, contributing to improved efficacy against bacterial strains. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Neurological Applications

Given the role of dihydropyridines in modulating calcium channels, there is potential for this compound in treating neurological disorders. Research into similar compounds has shown promise in alleviating symptoms associated with neurodegenerative diseases by acting on neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics examined a series of dihydropyridine derivatives, including N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. The results indicated that this compound inhibited the growth of various cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Activity

In a separate investigation reported in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of several dihydropyridine derivatives. This compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibiotic candidate .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Pathways: Modulation of biochemical pathways that regulate cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which exhibit diversity in aryl/heteroaryl substituents. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Structural Features Reference
N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide R1 = 3-fluoro-4-methylphenyl; R2 = 2-F-Bn 384.36 (calculated) Dual fluorination; methyl group enhances lipophilicity Target
N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1 = 4-acetylphenyl; R2 = 2-Cl-6-F-Bn 425.84 Acetyl group introduces polarity; chloro-fluorobenzyl increases steric bulk
N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide R1 = 3-Br-2-methylphenyl; R2 = H 337.18 Bromine enhances halogen bonding; planar conformation (dihedral angle = 8.38°)
(4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-... R2 = 3-F-Bn; R1 = trifluoromethyl-furan 482.37 Trifluoromethyl-furan introduces rigidity; hydroxyl group enables H-bonding
N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-... R1 = dimethylpyridinyl; R2 = 4-F-Bn 434.47 Dual methyl groups on pyridine enhance steric shielding; fluorobenzyl improves stability

Physicochemical and Crystallographic Properties

  • Planarity and Conformation : The title compound’s structural analogs, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, exhibit near-planar conformations (dihedral angle = 8.38° between aromatic rings) due to extended π-conjugation through the amide bridge . This planarity is critical for crystal packing and intermolecular interactions.
  • Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are common in this class (e.g., N-(3-bromo-2-methylphenyl) analog), which may influence solubility and solid-state stability .
  • Lipophilicity : Fluorination and methyl groups (as in the title compound) increase logP values compared to acetylated (e.g., ) or hydroxylated (e.g., ) derivatives .

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and its potential as a drug candidate.

  • Molecular Formula : C23H19F2N3O2
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1286713-60-7

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Preliminary studies indicate that it may exert effects through the following mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of certain protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Antitumor Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and affecting cell cycle progression. For instance, studies on related compounds have shown that they can arrest the cell cycle at the S phase and alter the balance of pro-apoptotic and anti-apoptotic factors .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityConcentration TestedObservations
Induction of apoptosis in HepG2 cells50 µMSignificant increase in apoptotic markers; cell cycle arrest at S phase observed.
Inhibition of kinase activityVaries (up to 10 µM)Selective inhibition noted for specific kinases involved in cancer progression.
Modulation of cellular activities25 µMImpact on cellular proliferation rates; potential for use in cancer therapeutics.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : In a study involving HepG2 liver cancer cells, the compound was found to significantly reduce cell viability at concentrations above 50 µM, suggesting a dose-dependent response. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction.
  • Kinase Inhibition : Research focusing on similar dihydropyridine derivatives revealed their ability to inhibit specific kinase pathways associated with tumor growth. This suggests that this compound may share similar inhibitory properties.

Q & A

Q. What synthetic routes are recommended for N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : A modified Ullmann coupling or nucleophilic substitution can be employed, as demonstrated in analogous carboxamide syntheses. For example, refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid (as a catalyst) under aqueous conditions has yielded structurally similar compounds . Optimization includes:
  • Temperature control : Prolonged reflux (12–24 hours) ensures complete conversion.
  • Catalyst loading : 10–15 mol% p-TsOH improves reaction efficiency.
  • By-product mitigation : Slow cooling and methanol recrystallization reduce impurities, as seen in isolation of keto-amine tautomers .

Q. How can X-ray crystallography and NMR spectroscopy confirm the tautomeric form and hydrogen bonding patterns in this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the lactam (keto-amine) vs. hydroxy-pyridine tautomerism. In related dihydropyridines, intramolecular N–H⋯O hydrogen bonds stabilize the keto form, with bond lengths ~1.86–1.92 Å . Dihedral angles between aromatic rings (e.g., 8.38° in a brominated analog) confirm planarity .
  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR detect tautomeric shifts. The absence of a hydroxyl proton signal and presence of an amide NH (~10–12 ppm) indicate the keto-amine form .

Q. What analytical techniques are critical for assessing purity and stability under various storage conditions?

  • Methodological Answer :
  • HPLC : Use C18 columns (e.g., Chromolith®) with UV detection (λ = 254 nm) for purity assessment (>98% by area) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 1 month) with LC-MS monitoring detect hydrolytic or oxidative by-products. For fluorinated analogs, trifluoroacetic acid in mobile phases enhances peak resolution .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence molecular planarity and biological interactions?

  • Methodological Answer : Planarity is critical for π-π stacking with biological targets. In related structures, dihedral angles <10° (e.g., 8.38° in a brominated analog) enable extended conjugation across the amide bridge, enhancing binding to flat enzymatic pockets . Computational modeling (DFT or molecular docking) can predict how fluorophenyl substitutions (e.g., 3-fluoro vs. 2-fluorophenyl groups) modulate planarity and target affinity .

Q. What strategies investigate the structure-activity relationships (SAR) of fluorophenyl substitutions in enhancing target binding affinity?

  • Methodological Answer :
  • Bioisosteric replacement : Synthesize analogs with 4-fluorophenyl or 3-chloro-4-fluorophenyl groups and compare IC50 values in enzyme assays. For example, fluorophenyl-methyl groups in pyrazolo[4,3-d]pyrimidines improve kinase inhibition by 3–5-fold .
  • Crystallographic mapping : Co-crystallize analogs with target proteins (e.g., kinases) to identify halogen bonding (C–F⋯O/N interactions) and hydrophobic contacts .

Q. What challenges exist in isolating the keto-amine tautomer over the hydroxy-pyridine form, and how can crystallization conditions be modified to favor the desired tautomer?

  • Methodological Answer :
  • Challenge : The hydroxy-pyridine form may dominate in polar solvents due to solvation effects.
  • Solution : Use non-polar solvents (e.g., methanol/water mixtures) and slow evaporation to stabilize the keto-amine via N–H⋯O hydrogen bonding. For a brominated analog, methanol recrystallization yielded >95% keto-amine . Adjusting pH to ~6–7 (using pyridine or ammonium acetate) further suppresses deprotonation of the lactam NH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.